Parstatin (mouse)

Description

Properties

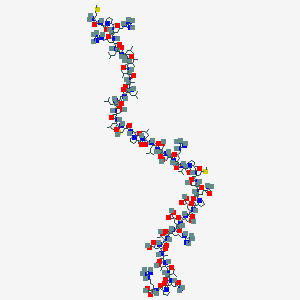

IUPAC Name |

4-[[1-[5-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C189H326N58O57S3/c1-29-98(22)144(240-165(284)119(76-94(14)15)226-161(280)115(72-90(6)7)224-153(272)104(40-30-58-203-185(193)194)214-152(271)105(41-31-59-204-186(195)196)218-171(290)128-45-35-63-243(128)136(258)80-209-149(268)103(190)56-68-306-27)178(297)237-141(95(16)17)176(295)212-99(23)147(266)223-113(70-88(2)3)150(269)208-79-135(257)213-114(71-89(4)5)160(279)233-125(85-251)169(288)227-117(74-92(10)11)164(283)236-127(87-305)151(270)210-81-137(259)244-64-36-46-129(244)172(291)228-118(75-93(12)13)162(281)225-116(73-91(8)9)163(282)234-126(86-252)170(289)235-123(83-249)166(285)216-106(42-32-60-205-187(197)198)157(276)239-143(97(20)21)183(302)247-67-39-49-132(247)174(293)220-110(57-69-307-28)156(275)232-124(84-250)168(287)221-111(50-53-133(191)255)181(300)245-65-37-47-130(245)173(292)219-109(52-55-139(262)263)155(274)231-122(82-248)167(286)217-108(51-54-138(260)261)154(273)215-107(43-33-61-206-188(199)200)158(277)242-145(101(25)253)179(298)229-120(78-140(264)265)159(278)211-100(24)148(267)241-146(102(26)254)180(299)238-142(96(18)19)177(296)230-121(77-134(192)256)182(301)246-66-38-48-131(246)175(294)222-112(184(303)304)44-34-62-207-189(201)202/h88-132,141-146,248-254,305H,29-87,190H2,1-28H3,(H2,191,255)(H2,192,256)(H,208,269)(H,209,268)(H,210,270)(H,211,278)(H,212,295)(H,213,257)(H,214,271)(H,215,273)(H,216,285)(H,217,286)(H,218,290)(H,219,292)(H,220,293)(H,221,287)(H,222,294)(H,223,266)(H,224,272)(H,225,281)(H,226,280)(H,227,288)(H,228,291)(H,229,298)(H,230,296)(H,231,274)(H,232,275)(H,233,279)(H,234,282)(H,235,289)(H,236,283)(H,237,297)(H,238,299)(H,239,276)(H,240,284)(H,241,267)(H,242,277)(H,260,261)(H,262,263)(H,264,265)(H,303,304)(H4,193,194,203)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAINNLHALEEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C189H326N58O57S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4419 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biogenesis of Parstatin Mouse

Parent Receptor Cleavage and Parstatin (mouse) Release Mechanisms

The liberation of Parstatin is intrinsically linked to the activation of its parent receptor, PAR1, a G protein-coupled receptor (GPCR) involved in processes such as hemostasis and vascular development. nih.gov The activation of PAR1 occurs through the cleavage of its N-terminal extracellular region, a process that releases the 41-amino acid peptide, Parstatin. nih.govoup.com

Thrombin-Dependent PAR1 Activation and Parstatin (mouse) Generation

The primary and most well-characterized mechanism for Parstatin generation involves the serine protease thrombin. nih.govresearchgate.net Thrombin cleaves PAR1 at a specific site, Arg41-Ser42 in the human sequence, which leads to the release of the N-terminal 41-amino acid fragment, Parstatin. jle.com This cleavage event simultaneously creates a new N-terminus on the receptor that acts as a tethered ligand, binding to and activating the receptor itself, initiating downstream signaling cascades. nih.govresearchgate.net This process is a key event in platelet activation and has been implicated in various physiological and pathophysiological processes. jle.comresearchgate.net

Involvement of Other Proteases in Parstatin (mouse) Liberation

While thrombin is a principal activator of PAR1, other proteases can also mediate the cleavage of the receptor and the subsequent release of Parstatin. nih.gov Evidence suggests that enzymes such as activated protein C and matrix metalloproteinase 1 (MMP-1) are capable of cleaving PAR1 and liberating Parstatin. nih.gov The involvement of a variety of proteases highlights the complexity of Parstatin generation, which can be triggered by diverse physiological events like inflammation and the activation of the blood coagulation cascade. nih.gov

Structural Domains and Functional Implications of Parstatin (mouse)

| Property | Description | Reference |

| Amino Acid Length | 41 | novoprolabs.com |

| Molecular Formula | C189H326N58O57S3 | novoprolabs.comnovopro.cn |

| Molecular Weight | 4419.14 Da | novoprolabs.comnovopro.cn |

| Amino Acid Sequence | H-Met-Gly-Pro-Arg-Arg-Leu-Leu-Ile-Val-Ala-Leu-Gly-Leu-Ser-Leu-Cys-Gly-Pro-Leu-Leu-Ser-Ser-Arg-Val-Pro-Met-Ser-Gln-Pro-Glu-Ser-Glu-Arg-Thr-Asp-Ala-Thr-Val-Asn-Pro-Arg-OH | novoprolabs.comnovopro.cn |

Hydrophobic N-Terminal Domain and Cellular Permeation Properties

A significant feature of mouse Parstatin is its hydrophobic N-terminal domain. novoprolabs.com This region is believed to facilitate the peptide's interaction with cell membranes, enabling it to penetrate cells. researchgate.netnovoprolabs.com This cell-permeating property is essential for Parstatin's intracellular activities. novoprolabs.com The inhibitory sequence of Parstatin has been localized within this hydrophobic domain, specifically within the first 23 amino acids. europeanreview.org

Cellular Mechanisms of Parstatin Mouse Action

Intracellular Localization and Activity of Parstatin (mouse)

Parstatin (mouse) possesses cell-penetrating properties, a characteristic attributed to its hydrophobic region. novoprolabs.comnovopro.cnnih.gov This allows it to be internalized within cells, where it exerts its biological effects. nih.govresearchgate.net Upon entering the cell, parstatin has been observed to accumulate in the intracellular space. nih.gov Its uptake into cells is crucial for its inhibitory activities. nih.gov The hydrophobic N-terminal domain is not only responsible for its cell-penetrating ability but is also critical for its biological function. novoprolabs.comnovopro.cn In contrast, the hydrophilic C-terminal domain is less conserved across species. novoprolabs.comnovopro.cn

Modulation of Intracellular Signaling Pathways

Parstatin (mouse) influences several key intracellular signaling cascades, leading to a range of cellular responses.

A primary mechanism of parstatin's action is the inhibition of the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are components of the mitogen-activated protein kinase (MAPK) pathway. novopro.cnnih.govnih.gov This inhibition has been demonstrated to be both specific and reversible. nih.govnih.gov By blocking the activation of ERK1/2, parstatin can suppress cell growth and proliferation. nih.govnih.gov This effect has been observed in endothelial cells where parstatin pretreatment blocked ERK1/2 activation stimulated by vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2). nih.gov

In addition to its well-documented effects on the ERK1/2 pathway, parstatin also influences other MAPK cascades. For instance, in the context of cardioprotection, parstatin has been shown to recruit the p38 MAPK pathway. medchemexpress.com The MAPK signaling pathways, which include ERK, JNK, and p38 cascades, are highly conserved and regulate a multitude of cellular functions. genome.jp

Evidence suggests that parstatin's mechanisms may involve interactions with Gi-protein-dependent pathways. medchemexpress.com G protein-coupled receptors (GPCRs), like PAR1 from which parstatin is derived, are known to couple with various G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate intracellular signaling. core.ac.ukwikipedia.org In cardioprotective contexts, parstatin appears to recruit a Gi-protein activation pathway. medchemexpress.com

Parstatin has been implicated in the modulation of nitric oxide synthase (NOS) signaling. medchemexpress.com Specifically, endothelial NOS (eNOS) is involved in producing nitric oxide (NO), a signaling molecule with various physiological roles. uniprot.org The cardioprotective effects of parstatin have been linked to the recruitment of NOS signaling pathways. medchemexpress.com

Parstatin's cellular effects also extend to the modulation of ATP-sensitive potassium (KATP) channels. medchemexpress.com The opening of KATP channels leads to hyperpolarization of the cell membrane, which can reduce cellular excitability. frontiersin.orgfrontiersin.org In the context of cardioprotection, the recruitment of KATP channels is one of the mechanisms attributed to parstatin's action. medchemexpress.com

Interactive Data Tables

Table 1: Cellular Effects of Parstatin (mouse)

| Cellular Process | Effect of Parstatin (mouse) | Key Signaling Molecules Involved |

|---|---|---|

| Cell Growth & Proliferation | Inhibition nih.govnih.gov | ERK1/2 nih.govnih.gov |

| Angiogenesis | Inhibition novoprolabs.comnih.gov | VEGF, FGF2, ERK1/2 nih.govnih.gov |

| Apoptosis | Promotion novoprolabs.comnovopro.cn | Caspases nih.govnih.gov |

Table 2: Signaling Pathways Modulated by Parstatin (mouse)

| Signaling Pathway | Modulation by Parstatin (mouse) | Downstream Effect |

|---|---|---|

| ERK/MAPK | Inhibition of Phosphorylation novopro.cnnih.gov | Inhibition of cell growth and proliferation nih.gov |

| p38 MAPK | Activation medchemexpress.com | Contributes to cardioprotection medchemexpress.com |

| Gi-Protein Dependent | Activation medchemexpress.com | Cardioprotection medchemexpress.com |

| NOS Signaling | Activation medchemexpress.com | Cardioprotection medchemexpress.com |

Implications for Nitric Oxide Synthase (NOS) Signaling

Regulation of Cellular Processes

Parstatin (mouse) exerts its influence on cellular functions through a series of interconnected mechanisms. These include halting cell cycle progression, initiating programmed cell death, altering the behavior of endothelial cells, and potentially modulating neuronal receptors.

Research findings indicate that mouse parstatin can induce cell cycle arrest. tocris.com This process is critical in controlling cell proliferation. Studies have shown that parstatin (mouse) attenuates the proliferation of endothelial cells, with an IC50 of approximately 20 μM. tocris.com This inhibitory effect on cell growth is achieved, at least in part, by halting the cell cycle. nih.gov The mechanism involves the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation, a key step in the mitogenic signaling pathway. novoprolabs.comnovopro.cnnih.gov

Table 1: Effect of Mouse Parstatin on Endothelial Cell Proliferation

| Parameter | Value | Reference |

| IC50 for Proliferation Inhibition | ~ 20 μM | tocris.com |

| Mechanism | Induction of cell cycle arrest | tocris.comnih.gov |

| Key Signaling Pathway Inhibited | Extracellular signal-regulated kinase (ERK) phosphorylation | novoprolabs.comnovopro.cnnih.gov |

Parstatin (mouse) has been demonstrated to promote caspase-dependent apoptosis in endothelial cells. novoprolabs.comnovopro.cn This programmed cell death is a crucial mechanism for removing unwanted or damaged cells. The pro-apoptotic activity of mouse parstatin involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway. tocris.comnih.gov The activation of caspase-3 by parstatin leads to the cleavage of various cellular substrates, ultimately resulting in the organized dismantling of the cell. uniprot.org

Table 2: Role of Mouse Parstatin in Apoptosis

| Feature | Description | Reference |

| Apoptotic Mechanism | Caspase-dependent | novoprolabs.comnovopro.cn |

| Key Enzyme Activated | Caspase-3 | tocris.comnih.gov |

| Cellular Outcome | Pro-apoptotic activity in vitro |

Parstatin (mouse) significantly modulates the behavior of endothelial cells, which are critical for processes like angiogenesis (the formation of new blood vessels). novoprolabs.comnovopro.cnnih.gov It has been shown to attenuate endothelial cell migration and proliferation. tocris.com These effects are mediated through its ability to inhibit the phosphorylation of extracellular signal-regulated kinases (Erk1/2), which are stimulated by growth factors such as VEGF and FGF2. nih.gov Interestingly, while mouse parstatin shares these mechanisms with its human counterpart, it exhibits reduced potency in inhibiting angiogenesis, suggesting species-specific differences in its functional activity. novoprolabs.comnovopro.cn

Beyond its effects on endothelial cells, there is evidence to suggest that parstatin may act as an allosteric regulator of glycine (B1666218) receptors (GlyRs). novoprolabs.com Glycine receptors are inhibitory ion channels primarily found in the spinal cord and brainstem, playing a crucial role in motor control and sensory processing. uzh.chnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site, altering the receptor's response to the agonist. digitellinc.com In the case of GlyRs, parstatin is proposed to increase the receptor's activity at lower concentrations of glycine. novoprolabs.com This suggests a potential role for parstatin in modulating neuronal excitability.

Physiological Roles of Parstatin Mouse in Murine Systems

Angiogenesis Regulation

Parstatin (mouse) demonstrates potent anti-angiogenic properties by influencing multiple stages of the angiogenic cascade. It effectively curbs both the baseline formation of new blood vessels and the stimulated growth prompted by potent angiogenic factors. europeanreview.orgfu-berlin.de

Inhibition of Basal Angiogenesis

In various experimental models, parstatin has been shown to suppress basal angiogenesis. europeanreview.orgfu-berlin.de This intrinsic ability to inhibit the spontaneous formation of new blood vessels underscores its role as a key endogenous regulator in maintaining vascular homeostasis.

Suppression of Growth Factor-Stimulated Angiogenesis

A critical aspect of parstatin's anti-angiogenic function is its capacity to counteract the effects of powerful pro-angiogenic growth factors, namely basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). nih.goveuropeanreview.org

Parstatin effectively suppresses angiogenesis stimulated by bFGF. europeanreview.orgnovapublishers.com Research has demonstrated that parstatin can inhibit the proliferation of endothelial cells induced by bFGF. novapublishers.com This inhibitory action is crucial as bFGF is a significant promoter of endothelial cell growth and new vessel formation. nih.gov

Similarly, parstatin attenuates angiogenesis mediated by VEGF, a key driver of vascular development and permeability. nih.goveuropeanreview.orgmdpi.com Studies have shown that parstatin can reduce VEGF-induced endothelial cell proliferation and inhibit VEGF-induced retinal leukostasis in mice. novapublishers.com This suggests a direct interference with the signaling cascade initiated by VEGF, a critical pathway in both physiological and pathological angiogenesis. nih.gov

Inhibition of Basic Fibroblast Growth Factor (bFGF)-Induced Angiogenesis

Effects on Endothelial Cell Migration and Capillary Network Formation

Parstatin significantly impacts the fundamental behaviors of endothelial cells required for angiogenesis. It has been shown to inhibit endothelial cell migration in a dose-dependent manner. novapublishers.comjle.com Furthermore, parstatin disrupts the formation of capillary-like structures, a critical step in the development of a functional vascular network. researchgate.neteuropeanreview.org In vitro studies using Matrigel and fibrin (B1330869) models have confirmed that parstatin abrogates the formation of these networks. researchgate.neteuropeanreview.org This inhibition of endothelial cell migration and morphogenesis highlights parstatin's comprehensive anti-angiogenic activity.

Connective Tissue Remodeling and Wound Healing

Parstatin (mouse) demonstrates a significant, though context-dependent, role in the regulation of connective tissue components, particularly collagen. The extracellular matrix (ECM) is a dynamic structure, and its remodeling is crucial for normal tissue function, development, and wound repair. scripps.edu This process involves a delicate balance of synthesis and degradation of matrix components, with fibroblasts being the primary producers of collagen. nih.govnih.gov

In a murine model of pressure overload-induced cardiac hypertrophy, administration of an anti-parstatin antibody was found to decrease cardiac collagen deposition, or fibrosis. nih.gov This suggests that endogenous parstatin promotes fibrotic processes in this pathological state. The reduction in fibrosis was associated with decreased caspase activity, indicating that parstatin may exert its effects in part by promoting apoptosis. nih.gov

Conversely, in a rat model of ligature-induced periodontitis, local administration of synthetic parstatin led to the suppression of collagen degradation. mdpi.com This protective effect in periodontal tissue highlights a dual regulatory capacity, where parstatin can either promote or inhibit collagen turnover depending on the specific tissue environment and inflammatory context. This modulation is critical during the phases of wound healing, which include inflammation, proliferation, and tissue remodeling, to ensure proper restoration of tissue integrity. nih.gov

Dendritic Cell Homeostasis

Dendritic cells (DCs) are vital antigen-presenting cells that orchestrate immune responses, and maintaining their homeostasis is crucial for a balanced immune system. Research in murine systems has identified a definitive role for PAR1, the precursor to parstatin, in regulating DC function. The gene for PAR1 (F2r) in mice is officially associated with the biological process of dendritic cell homeostasis. mdpi.com

Studies using mouse models of severe sepsis and endotoxemia have elucidated a specific mechanism by which this regulation occurs. In these inflammatory conditions, thrombin-PAR1 signaling in dendritic cells is critically coupled to the sphingosine (B13886) 1-phosphate receptor 3 (S1P3). nih.gov This signaling axis promotes DC migration from the lymphatic system into the systemic circulation, amplifying the inflammatory response. nih.gov

In PAR1 knockout mice, DCs are sequestered within the draining lymph nodes following an inflammatory challenge. nih.gov This prevents their contribution to systemic inflammation and protects the mice from lethality in sepsis models. nih.gov These findings indicate that the PAR1 pathway, and by extension the processes that generate parstatin, is a key checkpoint in controlling DC trafficking and function during an immune response.

Table 1: Key Components in PAR1-Mediated Dendritic Cell Regulation in Mice

| Component | Role | Consequence of Activation/Presence | Source |

|---|---|---|---|

| Thrombin | Serine protease | Activates PAR1 by cleavage | rjpbr.com |

| PAR1 | G-protein coupled receptor on DCs | Initiates intracellular signaling | nih.gov |

| S1P3 | Sphingosine 1-phosphate receptor | Couples to PAR1 signaling to promote migration |

| Dendritic Cell | Antigen-presenting cell | Migrates to amplify systemic inflammation | nih.gov |

Synaptic Plasticity and Nervous System Function

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. PAR1, the source of parstatin, has emerged as a significant modulator of synaptic function and memory formation in the murine hippocampus.

Studies utilizing PAR1 knockout (PAR1-/-) mice have demonstrated that the loss of PAR1 function leads to significant deficits in hippocampus-dependent memory. These mice show impaired performance in associative learning tasks such as passive avoidance and cued fear conditioning, which rely on the integrity of the hippocampus. These behavioral deficits are not due to gross anatomical changes, as the hippocampal morphology in PAR1-/- mice appears normal. This points to a specific role for PAR1 signaling in the molecular processes of memory consolidation.

Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory. At the Schaffer collateral-CA1 synapses in the hippocampus, a key site for memory encoding, PAR1-/- mice exhibit severe deficits in N-Methyl-D-Aspartate Receptor (NMDAR)-dependent LTP. While their baseline synaptic transmission and short-term plasticity are normal, the induction of LTP following high-frequency stimulation is markedly impaired. This suggests that PAR1 signaling is crucial for the downstream events triggered by NMDAR activation that are necessary to establish long-lasting synaptic strengthening.

Table 2: Synaptic Properties in Hippocampal CA1 Region of PAR1 Knockout Mice

| Parameter | Wild-Type (WT) Mice | PAR1 Knockout (-/-) Mice | Implication | Source |

|---|---|---|---|---|

| Hippocampal Morphology | Normal | Normal | Deficits are functional, not structural | |

| Baseline Synaptic Transmission | Normal | Normal | PAR1 not required for basic neurotransmission | |

| Paired-Pulse Facilitation | Normal | Normal | Presynaptic function is intact |

| NMDAR-Dependent LTP | Robust Potentiation | Severe Deficit | PAR1 is critical for inducing long-term plasticity | |

Astrocytes are no longer considered passive support cells but are active participants in synaptic function, forming a "tripartite synapse" with pre- and post-synaptic neurons. They respond to neurotransmitters and, in turn, release gliotransmitters that modulate synaptic transmission and plasticity. Research suggests that PAR1 is a novel regulator of the astrocytic-neuronal interactions that are essential for memory formation. Astrocytes express PAR1, and their activation can influence neuronal activity. The deficits in LTP and memory observed in PAR1-/- mice may, therefore, stem from disrupted communication between astrocytes and neurons, highlighting a critical role for this signaling pathway in coordinating the cellular activities that underpin cognitive function.

Role in N-Methyl-D-Aspartate Receptor (NMDAR)-Dependent Long-Term Potentiation

Immunological Modulation

Beyond its role in dendritic cell trafficking, parstatin exerts broader immunomodulatory effects, particularly by tempering pro-inflammatory responses. In a rat model of periodontitis, a condition characterized by significant inflammation, parstatin administration markedly inhibited the production of key pro-inflammatory cytokines. mdpi.com

Levels of Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6) in the gingival tissue were all significantly reduced following treatment with parstatin. mdpi.com Furthermore, parstatin administration led to a suppression of macrophage accumulation in the inflamed tissues. mdpi.com This demonstrates a potent anti-inflammatory capacity, suggesting that parstatin can act to resolve or dampen excessive inflammatory processes, which is crucial for preventing tissue damage during an immune response.

Table 3: Effect of Parstatin on Inflammatory Mediators in a Rat Periodontitis Model

| Inflammatory Mediator | Effect of Parstatin Administration | Source |

|---|---|---|

| Interleukin-1β (IL-1β) | Significantly inhibited | mdpi.com |

| Tumor Necrosis Factor-α (TNF-α) | Significantly inhibited | mdpi.com |

| Interleukin-6 (IL-6) | Significantly inhibited | mdpi.com |

| Macrophages | Suppressed accumulation | mdpi.com |

Regulation of Leukocyte Influx

Leukocyte influx, the migration of white blood cells from the bloodstream into tissues, is a critical step in the inflammatory response. Studies in murine models have demonstrated that parstatin can effectively inhibit this process.

In a mouse model of vascular endothelial growth factor (VEGF)-induced retinal leukostasis, parstatin has shown a significant ability to reduce the number of leukocytes adhering to retinal vessels. nih.govnih.gov VEGF is a known chemoattractant for leukocytes, and its presence in ischemic retinal tissue promotes neovascularization and inflammation. nih.gov Intravitreal administration of parstatin in mice treated with VEGF resulted in a marked decrease in leukocyte adhesion. nih.govnews-medical.net Specifically, while VEGF injection alone caused a dramatic increase in firmly adhered leukocytes in retinal vessels (181 ± 16 cells/retina) compared to controls, co-injection with parstatin significantly reduced this number by 28.7% (129 ± 14 cells/retina). nih.gov This suggests that parstatin directly interferes with the mechanisms of leukocyte recruitment and adhesion to the vascular endothelium in inflammatory settings. europeanreview.orgnih.gov

Table 1: Effect of Mouse Parstatin on VEGF-Induced Retinal Leukostasis

| Treatment Group | Mean Adhered Leukocytes per Retina (± SEM) | Percentage Reduction vs. VEGF alone |

|---|---|---|

| Vehicle (Control) | 5 ± 1 | N/A |

| Parstatin alone | 8.5 ± 1.6 | N/A |

| VEGF alone | 181 ± 16 | N/A |

| VEGF + Parstatin | 129 ± 14 | 28.7% |

Data sourced from studies on VEGF-treated C57BL/6J mice. nih.gov

Anti-inflammatory Effects in Specific Contexts

Beyond regulating leukocyte traffic, parstatin exhibits broader anti-inflammatory effects in specific pathological contexts within murine systems. This activity is often linked to its ability to suppress both neovascularization and the associated inflammatory cell infiltration. nih.govnih.gov

In a chemically-induced corneal injury model in rats, which shares physiological similarities with murine models, parstatin treatment markedly reduced the number of infiltrated inflammatory cells, primarily neutrophils. nih.gov This reduction in inflammatory cell presence was associated with improved corneal transparency, suggesting that parstatin's beneficial effects are due not only to direct anti-angiogenic actions but also to a potent anti-inflammatory effect. nih.gov

Further evidence of its anti-inflammatory properties comes from a rat model of experimental periodontitis. In this context, administration of parstatin led to a significant decrease in several key inflammatory markers in gingival tissue. researchgate.netresearchgate.net This included a reduction in myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils and a common marker for their infiltration into tissue. researchgate.net Furthermore, parstatin treatment suppressed the levels of major pro-inflammatory cytokines. researchgate.netresearchgate.net

Table 2: Effect of Parstatin on Inflammatory Mediators in Experimental Periodontitis (Rat Model)

| Inflammatory Mediator | Effect of Parstatin Administration |

|---|---|

| Myeloperoxidase (MPO) Activity | Significantly inhibited |

| Interleukin-1β (IL-1β) | Significantly inhibited |

| Tumor Necrosis Factor-α (TNF-α) | Significantly inhibited |

| Interleukin-6 (IL-6) | Significantly inhibited |

| Macrophage Infiltration | Suppressed |

Data sourced from studies on ligature-induced periodontitis in rats. researchgate.netresearchgate.net

These findings collectively demonstrate that in various murine models of disease, parstatin acts as a modulator of the host's inflammatory response. nih.govresearchgate.net It not only curtails the recruitment of leukocytes to sites of injury but also dampens the subsequent inflammatory cascade by reducing the local concentration of powerful pro-inflammatory signaling molecules. nih.govresearchgate.netresearchgate.net

Pathophysiological Involvement of Parstatin Mouse in Murine Disease Models

Ocular Neovascularization Models

Parstatin, a peptide derived from the activation of Protease-Activated Receptor 1 (PAR1), demonstrates notable anti-angiogenic and anti-inflammatory activities in mouse models of ocular neovascularization. nih.govnih.gov These models are crucial for understanding diseases like retinopathy of prematurity and wet age-related macular degeneration.

Suppression of Ischemia-Induced Retinal Neovascularization

In the oxygen-induced retinopathy (OIR) mouse model, which mimics ischemia-induced retinal neovascularization, parstatin has been shown to significantly suppress the formation of new blood vessels. nih.govnih.gov This model involves exposing neonatal mice to a high-oxygen environment, which causes vaso-obliteration, followed by a return to normal air, which triggers a hypoxic response and subsequent pathological neovascularization. arvojournals.orgarvojournals.orgmedsci.org Intravitreal administration of parstatin in these mice leads to a dose-dependent reduction in the area of neovascularization on the retinal surface. nih.gov A maximal inhibition of approximately 60% has been observed. nih.govnih.gov The underlying mechanism involves the direct inhibition of endothelial cell functions that are critical for angiogenesis. nih.gov

Inhibition of Choroidal Neovascularization

The efficacy of parstatin has also been established in the laser-induced choroidal neovascularization (CNV) mouse model, a standard for studying wet age-related macular degeneration. nih.gov In this model, laser-induced damage to Bruch's membrane prompts the growth of new, leaky blood vessels from the choroid into the retina. researchgate.net Treatment with parstatin potently inhibits the development of these CNV lesions. nih.goveuropeanreview.org Studies have demonstrated a dose-dependent inhibitory effect, with a maximum inhibition of CNV area reported to be between 59% and 73%. nih.govarvojournals.org This effect is comparable to that of other potent anti-angiogenic agents. nih.gov The scrambled version of the parstatin peptide showed no significant effect, confirming the specificity of the active molecule. nih.govnih.gov

| Ocular Neovascularization Model | Key Parameter | Maximum Inhibition by Parstatin |

| Oxygen-Induced Retinopathy (Retinal NV) | Area of Retinal Neovascularization | ~60-64% nih.govnih.govarvojournals.org |

| Laser-Induced CNV (Choroidal NV) | Area of Choroidal Neovascularization | ~59-73% nih.govnih.govarvojournals.org |

Cardiovascular Pathologies

The protective actions of parstatin have also been investigated in murine models of cardiovascular disease, revealing its potential to mitigate injury from ischemia and pressure overload.

Cardioprotection in Myocardial Ischemia-Reperfusion Injury Models

In rat models of myocardial ischemia-reperfusion (I/R) injury, a condition that mimics the damage caused by a heart attack, parstatin has demonstrated significant cardioprotective effects. nih.govresearchgate.net I/R injury models involve temporarily occluding a coronary artery and then restoring blood flow, which paradoxically causes further tissue damage. mdpi.com Treatment with parstatin has been found to reduce the resulting infarct size. nih.govresearchgate.net The mechanisms behind this protection include the activation of pro-survival signaling pathways, such as the Gi-protein activation pathway involving NOS and Akt, which protect cardiomyocytes. nih.govresearchgate.net Furthermore, parstatin exerts beneficial effects on the coronary circulation. researchgate.net

Amelioration of Left Ventricular Dysfunction in Pressure Overload Models

The transverse aortic constriction (TAC) mouse model is a widely used surgical procedure that mimics pressure overload-induced cardiac hypertrophy and heart failure, similar to conditions caused by chronic hypertension or aortic stenosis in humans. nih.govnih.govfrontiersin.org In this context, the role of parstatin is complex. Studies using an anti-parstatin antibody in the TAC model have shown that neutralizing parstatin improves left ventricular function and promotes angiogenesis. nih.govnih.gov This suggests that endogenous parstatin, as a known anti-angiogenic factor, may contribute to the transition from compensatory hypertrophy to heart failure by limiting necessary blood vessel growth. nih.govnih.gov Treatment with the anti-parstatin antibody was shown to increase the expression of angiogenic markers like VEGF and CD31, reduce collagen deposition, and ameliorate left ventricular dysfunction. nih.gov These findings indicate that modulating parstatin levels could be a strategy for managing pressure overload-induced cardiac pathologies.

| Cardiovascular Pathology Model | Key Findings Related to Parstatin |

| Myocardial Ischemia-Reperfusion (Rat) | Parstatin treatment reduces infarct size and provides cardioprotection. nih.govresearchgate.net |

| Pressure Overload (Mouse TAC) | Neutralization of endogenous parstatin with an anti-parstatin antibody ameliorates left ventricular dysfunction and promotes angiogenesis. nih.govnih.gov |

Genetic and Transcriptional Regulatory Aspects of Parstatin Mouse

Gene Encoding Protease-Activated Receptor 1 (F2r) in Mus musculus

The protein precursor to Parstatin, PAR1, is encoded by the coagulation factor II (thrombin) receptor gene, officially symbolized as F2r. nih.govensembl.org In the house mouse (Mus musculus), this gene is a critical component of cellular signaling pathways, particularly those activated by proteases like thrombin.

The F2r gene is a protein-coding gene located on the reverse strand of mouse chromosome 13. ensembl.org It consists of two exons which are transcribed and translated to produce the PAR1 protein, a 430-amino acid G protein-coupled receptor (GPCR). ensembl.org The gene is also known by several synonyms, including Cf2r, Par1, and ThrR. nih.govensembl.org The expression of F2r is widespread, with notable levels detected in the lungs, adrenal glands, heart, central nervous system, and genitourinary system. nih.gov This broad expression pattern suggests the ubiquitous role of PAR1, and by extension its derivatives like Parstatin, in various physiological processes.

Table 1: Gene Information for F2r (Mus musculus)

| Feature | Description |

|---|---|

| Official Symbol | F2r nih.gov |

| Official Full Name | Coagulation factor II (thrombin) receptor nih.gov |

| Synonyms | Cf2r, Par1, ThrR, protease-activated receptor 1 ensembl.org |

| Organism | Mus musculus (house mouse) nih.gov |

| Chromosome Location | Chromosome 13 ensembl.org |

| Gene Type | Protein coding nih.gov |

| Exons | 2 ensembl.org |

| Protein Product | Protease-Activated Receptor 1 (PAR1) |

| Protein Size | 430 amino acids ensembl.org |

Transcriptional Regulation of PAR1 Expression

The expression of the F2r gene is under complex transcriptional control, ensuring that PAR1 levels are finely tuned in different tissues and cellular states. This regulation directly impacts the potential for Parstatin generation. Research has identified several transcription factors and signaling pathways that modulate F2r gene expression.

In the context of epithelial malignancies, the expression of the human equivalent of F2r is significantly controlled at the transcriptional level. nih.gov Key transcription factors include Early growth response protein 1 (Egr-1), which acts as an activator, and the tumor suppressor p53, which functions as an inhibitor. nih.gov This dual control allows for precise regulation of PAR1 levels. nih.gov Furthermore, studies in melanoma have shown that PAR1 signaling can negatively regulate the expression of the tumor suppressor Maspin at the transcriptional level. pnas.org Silencing PAR1 leads to increased binding of the transcription factors Ets-1 and c-Jun to the Maspin promoter, thereby upregulating its expression. pnas.org This effect is mediated through changes in the expression of the chromatin remodeling complex CBP/p300 and the activity of its inhibitor, p38. pnas.org

In vascular smooth muscle cells, PAR1 expression is downregulated by prostacyclin analogs like iloprost. ahajournals.org This effect is mediated through the cAMP/PKA signaling pathway. ahajournals.org Additionally, the GTPase Rac1 has been shown to control the constitutive surface expression of PAR1, though not at the mRNA level, indicating post-transcriptional regulatory roles. ahajournals.org More recent findings have identified the deubiquitinase USP34 as a critical regulator of F2R mRNA transcript expression, where its depletion leads to elevated PAR1 mRNA and protein levels. molbiolcell.org

Genetic Manipulation Models and Phenotypic Analysis

To elucidate the in vivo functions of PAR1, and consequently the systems in which Parstatin may play a role, various genetically modified mouse models have been developed. These include knockout models lacking the F2r gene and transgenic models designed to overexpress it.

Mice with a targeted disruption of the F2r gene (PAR1-/-) have been instrumental in defining the receptor's physiological and pathological roles. While naive PAR1-/- mice often present with no obvious phenotype, they exhibit significant alterations when challenged. nih.gov

Studies have revealed that PAR1 deficiency can be protective in several disease models. For instance, PAR1 knockout mice are protected against renal ischemia-reperfusion injury, showing reduced mortality and tubular injury. guidetopharmacology.org They also show reduced liver fibrosis following toxic injury and are protected from bleomycin-induced lung injury and fibrosis. guidetopharmacology.org In the context of the immune response, PAR1 deficiency impairs host defense in pneumococcal pneumonia but protects against severe gastritis induced by Helicobacter pylori. guidetopharmacology.org

Conversely, PAR1 signaling is important for host defense against certain viral infections; PAR1 knockout mice show higher viral loads in models of coxsackievirus-B3-induced myocarditis and influenza A infection. nih.govguidetopharmacology.org Neurologically, PAR1-deficient mice display impairments in long-term potentiation and hippocampal memory. guidetopharmacology.org

Table 2: Selected Phenotypes of PAR1 Knockout (F2r -/-) Mouse Models

| System/Condition | Observed Phenotype in PAR1 Knockout Mice | Reference(s) |

|---|---|---|

| Renal Injury | Protected from ischemia-reperfusion injury; reduced mortality and tubular damage. | guidetopharmacology.org |

| Liver Fibrosis | Decreased incidence of fibrosis after carbon tetrachloride-induced toxicity. | guidetopharmacology.org |

| Lung Injury | Protected against bleomycin-induced acute lung injury, inflammation, and fibrosis. | guidetopharmacology.org |

| Viral Infection | Higher viral loads in CVB3-induced myocarditis and influenza A infection. | nih.govguidetopharmacology.org |

| Bacterial Infection | Better survival after S. pneumonia infection; protected from severe H. pylori-induced gastritis. | guidetopharmacology.org |

| Nervous System | Impaired long-term potentiation and hippocampal memory; enhanced fear after conditioning. | guidetopharmacology.org |

| Atherosclerosis | Reduced atherosclerotic plaque progression in ApoE knockout background. | mdpi.com |

Transgenic mouse models have been created to study the effects of elevated PAR1 expression in specific tissues. A notable example involves the generation of mice that overexpress murine PAR1 specifically in cardiomyocytes, using the α-myosin heavy chain (α-MHC) promoter. nih.gov These αMHC-PAR-1 transgenic mice exhibited an age-dependent increase in the heart-to-body weight ratio and developed eccentric cardiac hypertrophy. nih.gov This phenotype was associated with increased activation of the ERK1/2 signaling pathway and elevated expression of fetal genes like ANF and BNP, which are markers of cardiac stress. nih.gov

Attempts have also been made to "humanize" the PAR expression profile in mouse platelets by creating transgenic mice that express human PAR1. However, these efforts have faced challenges, as forced expression of PAR1 in mouse platelets via platelet-specific promoters (GPIbα or αIIb) has been largely unsuccessful. plos.orgplos.org A knock-in approach, where the human PAR1 gene was inserted into the mouse Par3 locus, also failed to yield detectable PAR1 expression on platelets, suggesting that its expression is not well-tolerated in this cell type in mice. plos.org

Protease-Activated Receptor 1 (PAR1) Knockout Mouse Models

Gene Expression Profiling in Parstatin (mouse) Studies

Gene expression profiling using microarrays is a powerful tool to understand the downstream consequences of PAR1 signaling, which provides a molecular context for the actions of Parstatin. By analyzing global changes in mRNA levels following PAR1 activation or inhibition, researchers can identify entire pathways and networks regulated by this receptor.

For example, gene expression profiling in primary mouse hepatocytes has been used to create classifiers that can distinguish between true genotoxic compounds and those that give false-positive results in standard tests. nih.gov Since hepatocytes express PAR1, such studies can help delineate the receptor's role in cellular stress and metabolic responses. In studies of aging, gene expression profiling across multiple mouse strains has identified common age-related transcriptional changes, including the induction of genes involved in the innate immune response in the heart and brain, tissues where PAR1 is expressed. nih.gov

In melanoma research, cDNA microarray analysis of cells where PAR1 was silenced led to the identification of Maspin as a key downstream target. pnas.org This demonstrated that PAR1 signaling leads to the transcriptional repression of the Maspin gene, contributing to the metastatic phenotype. pnas.org Such transcriptomic approaches are crucial for building a comprehensive picture of the biological functions stemming from the F2r gene, providing insights into the potential roles of its derivative, Parstatin. The Mouse Gene Expression Database (GXD) serves as a large repository for such data, integrating expression information from various studies. jax.org

Methodological Approaches in Murine Parstatin Research

In Vitro and Ex Vivo Assay Systems

These systems provide controlled environments to study the direct effects of parstatin on endothelial cells and vascular tissue.

The endothelial cell tube formation assay is a cornerstone in vitro method for evaluating angiogenesis. sigmaaldrich.com The assay is based on the capacity of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel. sigmaaldrich.comnih.gov This process mimics the later stages of angiogenesis.

The general procedure involves seeding murine endothelial cells, such as the 3B-11 mouse endothelial cell line, onto a layer of solidified BME. nih.gov The formation of tube networks is observed and quantified over several hours. nih.govcellbiologics.com Researchers use this assay to test the influence of various agents on angiogenesis. rndsystems.com Studies have shown that parstatin inhibits the formation of these capillary-like networks induced by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). europeanreview.org It has been demonstrated that parstatin can inhibit endothelial cell migration and tube formation. europeanreview.orgresearchgate.net This inhibitory effect is crucial for understanding its anti-angiogenic potential at the cellular level.

The aortic ring assay is a widely used ex vivo model that bridges the gap between in vitro cell culture and in vivo studies. researchgate.net This assay involves embedding small cross-sections of a mouse aorta into a gel matrix, such as collagen or Matrigel, and culturing them in media. researchgate.netresearchgate.net Over several days, new microvessels spontaneously sprout from the aortic explant, undergoing key steps of angiogenesis including proliferation, migration, and tube formation. researchgate.net

This system maintains the complex interactions between different cell types within the vessel wall, offering a more physiologically relevant context than isolated cell cultures. researchgate.net Research has demonstrated that parstatin is effective at suppressing angiogenesis in the rat aortic ring model, indicating its potent anti-angiogenic properties in a multi-cellular vascular context. europeanreview.orgnih.gov This assay is instrumental in confirming the anti-angiogenic effects of parstatin observed in simpler in vitro systems. openarchives.gr

Endothelial Cell Tube Formation Assays

In Vivo Murine Models

In vivo models are indispensable for studying the effects of parstatin within a complete biological system, particularly in the context of complex diseases like pathological neovascularization and cardiac stress.

The mouse model of oxygen-induced retinopathy (OIR) is the standard for studying ischemic retinal neovascularization, mimicking conditions like retinopathy of prematurity and diabetic retinopathy. nih.govplos.org In this model, neonatal C57BL/6 mouse pups at postnatal day 7 (P7) are exposed to a hyperoxic environment (75% oxygen) for five days. nih.govplos.org This exposure leads to the regression of developing retinal vessels (vaso-obliteration). Upon returning the pups to normal room air at P12, the now avascular retina becomes hypoxic, triggering a robust and pathological neovascular response on the retinal surface. nih.govplos.org

Evaluation of neovascularization is typically performed at P17. nih.gov Studies using this model have shown that parstatin strongly suppresses ischemia-induced retinal neovascularization. europeanreview.orgnih.gov A significant reduction in the area of retinal neovascularization was observed in mice treated with parstatin. nih.gov

Table 1: Effect of Parstatin in Mouse Model of Oxygen-Induced Retinopathy

| Finding | Details | Reference |

|---|---|---|

| Inhibition of Retinal Neovascularization | Parstatin significantly suppressed retinal neovascularization. | nih.govarvojournals.org |

| Maximum Inhibition | A maximum inhibition of approximately 60-64% was achieved. | nih.govarvojournals.org |

The laser-induced choroidal neovascularization (CNV) model is the most common experimental method used to study the neovascular ("wet") form of age-related macular degeneration (AMD). uliege.beresearchgate.net In this model, high-intensity laser photocoagulation is used to create targeted burns on the retina of adult mice, typically C57BL/6J. nih.govaging-us.com These laser spots rupture Bruch's membrane, a layer separating the choroid from the retinal pigment epithelium, which incites an inflammatory and angiogenic response leading to the growth of new blood vessels from the choroid into the subretinal space. nih.govuliege.be

The extent of CNV is usually assessed after 14 days by imaging choroidal flat mounts following perfusion with a fluorescent dye like FITC-dextran. nih.gov Research has consistently shown that parstatin potently inhibits the development of CNV in this murine model. europeanreview.orgnih.gov

Table 2: Effect of Parstatin in Mouse Model of Laser-Induced Choroidal Neovascularization

| Finding | Details | Reference |

|---|---|---|

| Inhibition of CNV | Parstatin potently inhibited choroidal neovascularization. | nih.govarvojournals.org |

| IC50 | The IC50 (half maximal inhibitory concentration) was approximately 1-3 µg. | europeanreview.orgnih.govarvojournals.org |

| Maximum Inhibition | A maximum inhibition of 59-73% was observed. | europeanreview.orgnih.govarvojournals.org |

To investigate cardiac remodeling and the transition from hypertrophy to heart failure, researchers employ the pressure overload cardiac model in mice. nih.govmdpi.com The most common method is transverse aortic constriction (TAC), where a suture is tied around the ascending aorta, creating a stenosis that increases the afterload on the left ventricle. nih.govfrontiersin.org This sustained pressure overload induces a compensatory cardiac hypertrophy that, over time, can progress to decompensated heart failure, characterized by fibrosis and ventricular dysfunction. nih.govnih.gov

While direct studies of parstatin administration in this model are limited, research has focused on the effects of neutralizing endogenous parstatin. nih.govnih.gov In mice subjected to aortic banding, treatment with an anti-parstatin antibody was found to promote angiogenesis, as indicated by increased expression of VEGF and the endothelial cell marker CD31. nih.gov This approach led to an improvement in left ventricular function. nih.govnih.gov These findings suggest that endogenous parstatin plays an inhibitory role in cardiac angiogenesis during pressure overload and that its modulation could affect the progression of heart failure. nih.gov

Photothrombosis-Induced Brain Ischemia Models

The photothrombosis model is a widely utilized and highly reproducible method for inducing focal ischemic stroke in mice, which is crucial for studying the potential neuroprotective effects of molecules like parstatin. jkns.or.krnih.gov This technique involves the intravenous or intraperitoneal injection of a photosensitive dye, most commonly Rose Bengal. jkns.or.krnih.govmdpi.com Following injection, a specific area of the cerebral cortex is illuminated through the intact skull with a focused light source, typically a cold light lamp. mdpi.complos.org

The light activates the dye within the illuminated blood vessels, triggering a photochemical reaction that generates singlet oxygen and other reactive oxygen species. mdpi.comfrontiersin.org This process induces endothelial damage, leading to platelet adhesion and aggregation, and ultimately the formation of thrombi (blood clots). mdpi.comfrontiersin.org The resulting occlusion of the microvasculature causes a localized and predictable ischemic lesion in the brain cortex. jkns.or.krnih.gov

Key advantages of this model in murine research include its minimal invasiveness, as it does not require a craniotomy, and the high degree of reproducibility in the location and volume of the resulting infarct. jkns.or.krnih.gov This consistency is critical for accurately assessing the efficacy of potential therapeutic agents. jkns.or.kr Pathological processes triggered by photothrombosis, such as endothelial damage and thrombogenesis, are similar to those in endogenously formed clots. frontiersin.org

In the context of parstatin, which is cleaved from the PAR1 receptor, this model is particularly relevant. Research on related PAR1 agonists has utilized the photothrombosis model in mice to assess neuroprotective actions. frontiersin.org For instance, studies have measured lesion volume via magnetic resonance imaging (MRI) and histological staining, and evaluated neurological deficits using tests like the cylinder and grid-walk tests to quantify sensorimotor dysfunction. frontiersin.org Furthermore, the model allows for the investigation of molecular mechanisms by using genetically modified mice, such as those lacking specific signaling proteins like β-arrestin-2, to understand the pathways involved in PAR1-mediated effects. frontiersin.org

Periodontitis Models

To investigate the role of parstatin in inflammatory conditions like periodontal disease, researchers utilize murine models that simulate the key aspects of the human condition, namely inflammation and alveolar bone loss. nih.govresearchgate.net The most common and effective of these is the ligature-induced periodontitis model. nih.govmdpi.com

This technique involves placing a bacterial plaque-retentive ligature, typically made of silk, around a mouse's molar (e.g., the maxillary second molar). nih.govmdpi.com The ligature promotes the accumulation of bacteria and induces a rapid and predictable inflammatory response in the gingival tissue, leading to the destruction of periodontal ligament and resorption of alveolar bone, mimicking human periodontitis. nih.govresearchgate.net This model is advantageous because it allows for the mechanistic study of disease pathogenesis and the evaluation of new therapeutic approaches within a relatively short timeframe. nih.gov

While some key studies on parstatin's effects have been conducted in rat models of ligature-induced periodontitis, the model is directly translatable and widely used in mice, including various genetically engineered strains, making the findings highly relevant to murine research. nih.govresearchgate.net In these studies, the administration of parstatin was found to significantly modulate the host's inflammatory response. researchgate.net Key findings demonstrated that parstatin treatment led to:

A significant reduction in gingival myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. researchgate.net

Decreased levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). researchgate.net

Suppression of macrophage presence and collagen degradation in the periodontal tissues. researchgate.net

A significant reduction in tomographic linear bone loss. researchgate.net

These findings highlight that parstatin suppresses the tissue breakdown associated with experimental periodontitis, suggesting its potential as a host-modulating therapeutic agent. researchgate.net The use of murine models, including germ-free mice, further enables researchers to dissect the specific interactions between host immunity and oral microbiota in the presence of parstatin. nih.gov

| Parameter Measured | Effect of Parstatin Administration in Ligature-Induced Periodontitis Model | Reference |

|---|---|---|

| Gingival Myeloperoxidase (MPO) Activity | Significantly inhibited | researchgate.net |

| Interleukin-1β (IL-1β) Levels | Significantly reduced | researchgate.net |

| Tumor Necrosis Factor-α (TNF-α) Levels | Significantly reduced | researchgate.net |

| Interleukin-6 (IL-6) Levels | Significantly reduced | researchgate.net |

| Macrophage Infiltration | Suppressed | researchgate.net |

| Collagen Degradation | Suppressed | researchgate.net |

| Alveolar Bone Loss | Significantly reduced | researchgate.net |

Genetic Engineering Techniques in Mouse Models

Genetically engineered mouse models are indispensable tools for dissecting the function of specific genes and pathways, such as those involving parstatin and its precursor, PAR1. criver.comatlantisbioscience.com These models allow for precise gene manipulation to study the effects of gene loss or modified gene expression. frontiersin.org

A gene knockout (KO) mouse is a model in which a specific gene has been rendered inoperative. atlantisbioscience.com This approach is fundamental to understanding a gene's function by observing the consequences of its absence. criver.com

Constitutive Knockout: In a global or constitutive KO model, the target gene is inactivated in every cell of the animal from embryonic development onward. criver.com This is typically achieved by deleting or replacing a critical part of the gene's sequence, such as an exon, to prevent the formation of a functional protein. biocytogen.com While effective for studying genes with non-lethal, whole-body effects, this approach can be limited if the gene's absence is lethal during development. criver.com

Conditional Knockout (cKO): To overcome the limitations of global KOs, researchers use conditional knockout models. This sophisticated strategy allows for the deletion of a gene in a specific tissue or at a particular time (temporally controlled). criver.comfrontiersin.org The most common method is the Cre-loxP system. biocytogen.com In this system, the target gene segment is flanked by loxP sites ("floxing"). These "floxed" mice are then bred with mice that express Cre recombinase—an enzyme that recognizes and cuts DNA at loxP sites—under the control of a tissue-specific or inducible promoter. criver.combiocytogen.com The result is a gene knockout confined to the specific cell type or time point where Cre is active, enabling precise analysis of gene function in adult tissues while avoiding developmental complications. criver.comnih.gov

Transgenesis involves the introduction of an exogenous gene (a transgene) into the mouse genome. addgene.org This allows for the study of gene overexpression or the expression of reporter genes to track cellular processes.

Constitutive Transgenesis: A transgene can be inserted randomly into the genome, leading to its expression in all tissues, often driven by a strong, ubiquitous promoter. addgene.org

Conditional Expression & Knock-in: Similar to conditional knockouts, conditional expression systems provide spatial and temporal control over transgene activity. nih.govnih.gov

Cre-loxP System: This system can be adapted for conditional "knock-in" models. For example, a "stop" sequence flanked by loxP sites can be placed before a transgene. The gene remains silent until Cre recombinase is expressed, which removes the stop sequence and allows the transgene to be expressed. addgene.org This is useful for turning on a gene, such as a reporter like Green Fluorescent Protein (GFP) or a specific pathogenic protein, in a controlled manner. biocytogen.com

Tetracycline-Inducible Systems (Tet-On/Tet-Off): These systems allow for temporal control of gene expression through the administration of tetracycline (B611298) or its derivative, doxycycline, in the animal's food or water. frontiersin.orgnih.gov In the Tet-Off system, the transgene is active until tetracycline is given. frontiersin.org Conversely, in the more commonly used Tet-On system, the transgene is expressed only in the presence of tetracycline. frontiersin.org

These genetic tools are powerful for parstatin research. For example, creating a PAR1 knockout mouse allows for the study of systems where both PAR1 signaling and parstatin generation are absent. Conditional models could be used to knock out PAR1 in specific tissues, like endothelial cells or neurons, to dissect its localized roles.

| Technique | Description | Primary Application | Control |

|---|---|---|---|

| Constitutive Knockout | Gene is permanently inactivated in all cells of the mouse. | Studying the global function of a non-essential gene. | None (always off) |

| Conditional Knockout | Gene is inactivated only in specific tissues or at specific times using systems like Cre-loxP. | Analyzing gene function in specific cell types or at specific developmental stages; avoiding embryonic lethality. | Spatial and/or temporal |

| Conditional Transgenesis (Knock-in) | An exogenous gene's expression is turned on in a controlled manner using systems like Cre-loxP or Tet-On/Off. | Studying the effects of gene overexpression or tracking cells with reporter genes (e.g., GFP) at specific times/locations. | Spatial and/or temporal |

Gene Knockout Strategies

Biochemical and Molecular Analyses in Murine Tissues

Following in vivo experiments using the models described above, tissues are harvested from mice for detailed biochemical and molecular analyses to understand the mechanisms of parstatin's action at a cellular level. mdpi.comelifesciences.org

Identifying the binding partners of parstatin or its precursor, PAR1, is key to uncovering their signaling pathways. Several high-throughput techniques are available for mapping protein-protein interactions (PPIs) in murine tissues.

Mammalian Two-Hybrid (M2H) System: This is a method to test for direct interaction between two proteins within a mammalian cell context. It involves creating two hybrid proteins: one with a "bait" protein fused to a DNA-binding domain, and the other with a "prey" protein fused to a transcriptional activation domain. If the bait and prey proteins interact, they bring the two domains together, activating the transcription of a reporter gene, which can be quantified. nih.gov High-throughput versions of this assay have been developed for systematic PPI analysis using mouse cDNA libraries. nih.gov

Proximity-Dependent Biotin (B1667282) Identification (BioID): This powerful in vivo technique identifies both direct and transient or proximate protein interactions within a natural cellular environment. riken.jp A gene of interest (e.g., PAR1) is fused to a mutated biotin ligase (BirA*). When expressed in mice, this fusion protein releases reactive biotin that covalently labels any proteins in its immediate vicinity. riken.jp These biotinylated proteins can then be isolated using streptavidin beads and identified by mass spectrometry. In vivo BioID mouse models have been successfully generated, allowing for non-invasive analysis of protein interactomes in various tissues by feeding the mice a high-biotin diet. riken.jp

Quantitative Proteomic Approaches: Techniques like Protein Correlation Profiling (PCP) combined with Stable Isotope Labeling of Mammals (SILAM) allow for the large-scale mapping of protein interactions across different mouse tissues. nih.gov This method involves the biochemical fractionation of tissue lysates and the use of mass spectrometry to identify proteins that co-elute, as these are likely members of the same protein complex. By comparing these interaction maps across multiple tissues (e.g., brain, heart, liver), researchers can identify both core "housekeeping" interactomes and tissue-specific or "rewired" interactions, providing a dynamic view of the protein network in which parstatin may function. nih.gov

These methods provide a robust toolkit for building a comprehensive map of the parstatin and PAR1 interactome in various physiological and pathological states within the mouse.

Gene Expression and Proteomic Profiling

Currently, there is a limited body of publicly available research detailing comprehensive gene expression and proteomic profiling studies, such as microarray or RNA-sequencing, specifically designed to analyze the global effects of parstatin (mouse) administration in murine models. While some studies have utilized techniques like Western blotting to examine the expression of specific proteins, broad, unbiased screening of gene and protein expression changes remains an area for future investigation.

Peptidomic analysis using mass spectrometry has been proposed as a valuable tool for the discovery and quantification of bioactive peptides like parstatin. mdpi.comresearchgate.netnih.gov This approach could be used to identify and measure the levels of parstatin and other related peptides in various tissues and disease states in mice. mdpi.com

Application of Specific Antibodies in Murine Studies

The use of specific antibodies has been a cornerstone of murine parstatin research, enabling the visualization and quantification of key protein changes in response to parstatin modulation. These studies have provided significant insights into the mechanisms underlying parstatin's effects, particularly in the context of cardiovascular pathology. nih.gov

In a notable study investigating the role of parstatin in a mouse model of pressure overload-induced heart failure, researchers utilized a custom-developed anti-parstatin antibody to neutralize endogenous parstatin. nih.gov This approach allowed for the examination of the consequences of parstatin inhibition on cardiac tissue. The primary methods employed were Western blotting and immunohistochemistry to assess changes in the expression of crucial proteins involved in angiogenesis and tissue remodeling. nih.gov

Detailed Research Findings:

A key study using an anti-parstatin antibody in a pressure overload mouse model yielded significant findings regarding the peptide's role in cardiac pathology. nih.gov The administration of the anti-parstatin antibody was found to ameliorate left ventricular dysfunction by promoting angiogenesis. nih.gov This was evidenced by changes in the expression of several key proteins, as detailed in the tables below.

Interactive Data Table: Protein Expression Changes in Response to Anti-Parstatin Antibody Treatment in Mouse Heart

| Protein | Method of Analysis | Observed Change | Implication | Reference |

| VEGF | Immunohistochemistry, Western Blot | Increased | Promotion of angiogenesis | nih.gov |

| CD31 | Immunohistochemistry | Increased | Neo-angiogenesis | nih.gov |

| MMP-2 | Western Blot, Immunohistochemistry | Increased | Pro-angiogenic matrix remodeling | nih.govresearchgate.net |

| MMP-9 | Western Blot, Immunohistochemistry | Decreased | Inhibition of anti-angiogenic matrix remodeling | nih.govresearchgate.net |

| Caspase | Western Blot | Decreased | Inhibition of apoptosis | nih.gov |

These findings suggest that endogenous parstatin acts as a potent inhibitor of angiogenesis and a promoter of apoptosis in the context of pressure overload-induced cardiac stress. nih.gov By neutralizing parstatin, the balance is shifted towards a pro-angiogenic and anti-apoptotic state, leading to improved cardiac function. nih.gov

The immunohistochemical analysis involved staining 5 µm thick frozen heart sections, followed by visualization with a laser scanning confocal microscope. nih.gov For Western blotting, standard protocols were followed to quantify the relative protein expression levels. nih.govresearchgate.net These antibody-based techniques have been instrumental in delineating the functional role of parstatin in murine models.

Comparative Aspects of Parstatin Across Species

Sequence Homology and Functional Divergence Between Mouse and Human Parstatin

The primary structures of mouse and human parstatin exhibit both conserved regions and areas of significant divergence, which underpin their functional differences. The peptide is characterized by a prominent hydrophobic N-terminal domain (residues 1-23) and a more hydrophilic C-terminal domain (residues 24-41). nih.goveuropeanreview.org

A closer look at the peptide sequences reveals that the critical N-terminal hydrophobic domain, which is responsible for the peptide's inhibitory actions, shares a higher degree of similarity, with some sources citing a 78% sequence identity between the human and mouse variants in this region. novoprolabs.comnovopro.cn This hydrophobic region is crucial for the peptide's ability to penetrate the cell membrane and exert its intracellular effects. novoprolabs.comnih.gov Conversely, the C-terminal hydrophilic domain is less conserved between the two species. novoprolabs.comnovopro.cn

Interactive Data Table: Amino Acid Sequence Comparison of Human and Mouse Parstatin

| Position | Human Amino Acid | Mouse Amino Acid | Domain |

| 1 | M | M | Hydrophobic |

| 2 | G | G | Hydrophobic |

| 3 | P | P | Hydrophobic |

| 4 | R | R | Hydrophobic |

| 5 | R | R | Hydrophobic |

| 6 | L | L | Hydrophobic |

| 7 | L | L | Hydrophobic |

| 8 | L | I | Hydrophobic |

| 9 | V | V | Hydrophobic |

| 10 | A | A | Hydrophobic |

| 11 | A | L | Hydrophobic |

| 12 | C | G | Hydrophobic |

| 13 | F | L | Hydrophobic |

| 14 | S | S | Hydrophobic |

| 15 | L | L | Hydrophobic |

| 16 | C | C | Hydrophobic |

| 17 | G | G | Hydrophobic |

| 18 | P | P | Hydrophobic |

| 19 | L | L | Hydrophobic |

| 20 | L | L | Hydrophobic |

| 21 | S | S | Hydrophobic |

| 22 | A | S | Hydrophobic |

| 23 | R | R | Hydrophobic |

| 24 | T | V | Hydrophilic |

| 25 | R | P | Hydrophilic |

| 26 | A | M | Hydrophilic |

| 27 | R | S | Hydrophilic |

| 28 | R | Q | Hydrophilic |

| 29 | P | P | Hydrophilic |

| 30 | E | E | Hydrophilic |

| 31 | S | S | Hydrophilic |

| 32 | K | E | Hydrophilic |

| 33 | A | R | Hydrophilic |

| 34 | T | T | Hydrophilic |

| 35 | N | D | Hydrophilic |

| 36 | A | A | Hydrophilic |

| 37 | T | T | Hydrophilic |

| 38 | L | V | Hydrophilic |

| 39 | D | N | Hydrophilic |

| 40 | P | P | Hydrophilic |

| 41 | R | R | Hydrophilic |

This functional divergence, stemming from sequence differences, suggests that while the fundamental anti-angiogenic mechanism is preserved, its regulation and efficacy may have evolved differently in mice and humans.

Species-Specific Differences in Biological Potency and Mechanisms

While both mouse and human parstatin function as inhibitors of angiogenesis, research has highlighted considerable species-specificity in their biological potency. nih.gov Studies have demonstrated that the mouse variant of parstatin exhibits reduced potency in angiogenesis inhibition assays when compared to its human counterpart. novoprolabs.comnovopro.cn For instance, the concentration required for mouse parstatin to cause a half-maximal inhibition (IC50) of endothelial cell migration and proliferation is approximately 20 μM.

Despite these differences in potency, the underlying mechanism of action appears to be largely conserved. Both forms of parstatin exert their anti-angiogenic effects by directly targeting endothelial cells. nih.gov They inhibit the survival, proliferation, migration, and formation of tube-like structures by these cells. nih.govnih.gov A key molecular mechanism is the inhibition of the phosphorylation of extracellular signal-regulated kinases (Erk1/2), a critical step in the signaling pathways stimulated by pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). novoprolabs.comnih.gov This blockade of Erk1/2 activation leads to cell cycle arrest and promotes apoptosis (programmed cell death) through a process involving the activation of caspases. novoprolabs.comeuropeanreview.org

The inhibitory activity is primarily located within the N-terminal hydrophobic domain. europeanreview.org This region facilitates the peptide's interaction with the cell surface, allowing it to penetrate the cell membrane and accumulate intracellularly to exert its effects. novoprolabs.comnih.gov The specificity of this action is notable, as parstatin does not affect mitogenic responses driven by other growth factors such as epidermal growth factor (EGF). nih.gov

Interactive Data Table: Summary of Comparative Aspects

| Feature | Human Parstatin | Mouse Parstatin | Reference |

| Sequence Homology | Reference Sequence | 63% homology of parent PAR1 protein | nih.gov |

| N-Terminal Homology | Reference Sequence | 78% identity in the hydrophobic domain | novoprolabs.comnovopro.cn |

| Biological Potency | Higher potency in inhibiting angiogenesis | Reduced potency in inhibiting angiogenesis | novoprolabs.comnovopro.cn |

| IC50 (Endothelial Cells) | Not specified | ~20 μM | |

| Mechanism of Action | Inhibition of Erk1/2 phosphorylation, induction of cell cycle arrest and apoptosis | Inhibition of Erk1/2 phosphorylation, induction of cell cycle arrest and apoptosis | novoprolabs.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.